molecular formula C11H13ClN4O4S B134304 Dbd-cocl CAS No. 156153-43-4

Dbd-cocl

Cat. No. B134304
M. Wt: 332.76 g/mol
InChI Key: NAIIBGUHMHXMNS-UHFFFAOYSA-N
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Description

The compound 4-(N-chloroformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulf onyl-2,1,3-benzoxadiazole, referred to as DBD-COCl, is a fluorogenic reagent used for derivatization of certain beta-blockers such as propranolol, metoprolol, and atenolol . The reaction with these beta-blockers yields amide compounds through a reaction with the secondary amino group of the beta-blockers. The derivatization process is rapid, occurring within 5 minutes, and does not require a catalyst. The resulting derivatives are stable and can be enantiomerically separated using cellulose chiral columns in reversed-phase mode, with the S-enantiomers eluting before the R-enantiomers .

Synthesis Analysis

DBD-COCl exhibits high reactivity, allowing for quick derivatization of beta-blockers under mild conditions. The synthesis of DBD-COCl derivatives of beta-blockers is efficient, with the reaction being completed swiftly without the need for additional catalysts. This suggests that DBD-COCl could be a valuable reagent for the synthesis of other compounds that contain secondary amino groups .

Molecular Structure Analysis

The molecular structure of DBD-COCl derivatives is characterized by the formation of amide compounds when reacted with beta-blockers. The derivatives are stable and can be separated enantiomerically, indicating that the molecular structure of DBD-COCl allows for specific interactions with chiral stationary phases used in chromatography .

Chemical Reactions Analysis

DBD-COCl reacts with beta-blockers to form stable amide derivatives. The reaction is highly specific to the secondary amino group present in the beta-blockers, and the derivatives can be separated based on their chirality. This specificity and stability of the reaction products make DBD-COCl a useful reagent for the sensitive detection of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of DBD-COCl derivatives, such as their stability and reactivity, facilitate their use in enantiomeric separation and detection. The derivatives have been shown to be stable at 4 degrees Celsius for up to a week, and their detection limits are in the femtomole range, demonstrating the sensitivity of the derivatization method .

Scientific Research Applications

Plasma-based Conversion of CO2

  • CO2 Conversion Using DBD Plasma : DBD technology shows promise for CO2 conversion, but more research is needed to understand the mechanisms and improve capabilities (Bogaerts, Kozák, Van Laer, & Snoeckx, 2015).

  • DBD Plasma for CO2 Splitting : Experiments in DBD plasma demonstrate its effectiveness in splitting CO2 into CO and O2, with discharge gap and specific energy input being significant factors (Aerts, Somers, & Bogaerts, 2015).

  • DBD Reactor for CO2 Decomposition : Different dielectric barrier materials in a DBD reactor can significantly impact CO2 decomposition efficiency (Li, Yamaguchi, Yin, Tang, & Sato, 2004).

Environmental Applications

  • Removal of VOCs : DBD reactors are effective in removing volatile organic compounds (VOCs) from environments, with factors like peak voltage and gas flow speed influencing efficiency (Liang, Jiang, Zhang, Wu, Zhang, & Yang, 2015).

  • DBD in Water Treatment : DBD systems are used for removing contaminants like paracetamol from water, with the removal efficiency influenced by factors like nitrite ion presence (Pan & Qiao, 2019).

  • Soil Remediation : DBD plasma has potential in remediating soils contaminated by non-aqueous phase liquids, showing high efficiency in removing pollutants (Aggelopoulos, Svarnas, Klapa, & Tsakiroglou, 2015).

properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]-methylamino]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O4S/c1-15(2)21(18,19)8-5-4-7(16(3)6-9(12)17)10-11(8)14-20-13-10/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIIBGUHMHXMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N(C)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935378
Record name N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dbd-cocl

CAS RN

156153-43-4
Record name 4-(N-Chloroformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156153434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DBD-COCl [=4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole] [for HPLC Labeling]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
X Yang, T Fukushima, T Santa, H Homma - Analyst, 1997 - pubs.rsc.org
… DBD-COCl is an electrophilic reagent first synthesized in our laboratory and is reactive to … In this work, we investigated the reactivity of DBD-COCl with propranolol, metoprolol and …
Number of citations: 40 pubs.rsc.org
D Koga, T Santa, K Hagiwara, K Imai… - Biomedical …, 1995 - Wiley Online Library
… , were derivatized with a fluorogenic reagent, 4‐(N‐chloroformylmethyl‐N‐methyl)amino‐7‐N, N‐dimethylaminosulphony 1‐2,1,3‐benzoxadiazole (DBDCOCl). They were separated …
B Prutthiwanasan, C Phechkrajang, L Suntornsuk - Talanta, 2016 - Elsevier
… Another drawback of DBD-COCl is its non-selective reaction since free DBD-COCl could react … Then, a good sample clean up should be carefully considered for the uses of DBD-COCl. …
Number of citations: 49 www.sciencedirect.com
P Prapatpong, T Techa-In, W Padungpuak… - Journal of …, 2015 - hindawi.com
… 2,1,3-benzoxadiazole (DBD-COCl) was chosen as a fluorescent probe since the carbonyl chloride of DBD-COCl could easily react with the amine on memantine to form the fluorescent …
Number of citations: 7 www.hindawi.com
X Guo, T Fukushima, F Li, K Imai - Analyst, 2002 - pubs.rsc.org
… Stock standard solution of the fluorescent reagents NBD- and DBD-COCl were prepared … for derivatization of FLX with DBD-COCl except that 40 μL of 200 μM DBD-COCl in CH 3 CN …
Number of citations: 47 pubs.rsc.org
K Funato, T Imai, K Nakashima, M Otagiri - Journal of Chromatography B …, 2001 - Elsevier
… methyl) amino-2,1,3-benzoxadiazole (DBD-COCl) was used as a fluorogenic labeling reagent. A … The derivatives of PB and 4-OH PB with DBD-COCl were separated by isocratic effluent …
Number of citations: 8 www.sciencedirect.com
Y Arai, T Fukushima, M Shirao… - Biomedical …, 2000 - Wiley Online Library
… The derivatization profile with DBD-COCl at 60C showed that … , we selected derivatization at 60C for 2 h with DBD-COCl. … DBD-COCl, (B) a rat brain extract derivatized with DBD-COCl. …
Y Higashi - Journal of Analytical Sciences, Methods and …, 2018 - scirp.org
… the RK derivative with DBD-COCl. Data are mean values of two experiments; (b) Plot of peak area versus various pH values for formation of the RK derivative with DBD-COCl. Data are …
Number of citations: 5 www.scirp.org
L Yu, F Mei‐Li, X Jie‐Guo - Archiv der Pharmazie: An …, 2006 - Wiley Online Library
… The fluorescent labeling reagents, NBD- and DBD-COCl, which have an acyl halide group, … pre-column fluorescent derivatization with NBD- and DBD-COCl, while the LOQ of FLX was …
Number of citations: 15 onlinelibrary.wiley.com
X Yang, T Fukushima, T Santa, H Homma, K Imai - Analyst, 1997 - researchgate.net
… DBD-COCl is an electrophilic reagent first synthesized in our laboratory and is reactive to alcohols, phenols, thiols and amines. 9 Like other reagents in this series, it shows intense …
Number of citations: 0 www.researchgate.net

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